Piperamide
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Overview
Description
Piperamide is a naturally occurring amide alkaloid found in various species of the Piper genus, such as black pepper (Piper nigrum). It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperamide can be synthesized through several methods. One common approach involves the reaction of piperidine with piperoyl chloride in the presence of a base such as pyridine . Another method includes the use of piperoyl-CoA and piperidine, catalyzed by this compound synthase, an enzyme isolated from black pepper . The reaction conditions typically involve moderate temperatures and neutral pH to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation techniques. Recombinant this compound synthase can be used to facilitate the microbial production of a broad range of piperamides . This method offers a sustainable and efficient way to produce this compound on a large scale, utilizing various CoA-donors and amine-derived acceptors .
Chemical Reactions Analysis
Types of Reactions
Piperamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced amide forms.
Substitution: This compound can undergo substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
Scientific Research Applications
Piperamide has a wide range of scientific research applications:
Mechanism of Action
Piperamide exerts its effects through various molecular targets and pathways. It interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to the activation of calcium channels and subsequent cellular responses . This interaction is responsible for its pungent taste and some of its biological activities . Additionally, this compound can modulate various signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Piperine: Another piperamide found in black pepper, known for its bioenhancing properties.
Piperlongumine: Found in long pepper (Piper longum), known for its anticancer properties.
Piperyline: Another this compound with antimicrobial properties.
Uniqueness
Its ability to interact with multiple molecular targets and modulate different signaling pathways sets it apart from other similar compounds .
Properties
CAS No. |
299-48-9 |
---|---|
Molecular Formula |
C17H28N4O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22) |
InChI Key |
DPCSPGOPQYRPCP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |
Origin of Product |
United States |
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